n-Butyldimethylsilane
Description
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Structure
2D Structure
Properties
InChI |
InChI=1S/C6H15Si/c1-4-5-6-7(2)3/h4-6H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSARRMUXPDGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373812 | |
| Record name | butyl(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001-52-1 | |
| Record name | butyl(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization and Significance of N Butyldimethylsilane in Modern Chemical Research
n-Butyldimethylsilane belongs to the class of organosilanes, which are compounds containing at least one carbon-silicon bond. These compounds have become indispensable tools in modern chemical research and industry. mdpi.comgatech.edu The significance of this compound, in particular, stems from its utility as a versatile reagent in a variety of chemical transformations. cymitquimica.com
In the realm of organic synthesis, this compound is frequently employed as a protecting group for functional groups like alcohols. cymitquimica.comthermofishersci.in The formation of a butyldimethylsilyl ether protects the alcohol from unwanted reactions while other chemical modifications are performed on the molecule. gelest.com This protective strategy is crucial in the synthesis of complex molecules, including natural products and pharmaceuticals. lookchem.comnih.gov
Furthermore, the silicon-hydride bond in this compound allows it to function as a reducing agent in certain chemical reactions. thermofishersci.in It offers a safer and often more selective alternative to traditional reducing agents. Its role also extends to hydrosilylation and cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. cymitquimica.com The compound's hydrophobic properties, derived from its alkyl groups, also make it useful as a surface modifier. cymitquimica.com
Evolution of Research Trajectories in Butyldimethylsilane Chemistry
The study of organosilane chemistry has evolved significantly over the years, with early research focusing on the fundamental synthesis and reactivity of simple silanes. The development of more complex and functionalized silanes, like their butyl-substituted counterparts, has broadened the scope of their applications.
Initial investigations into butyldimethylsilane (B7827308) and related compounds likely centered on their basic properties and synthesis. As the field of organic synthesis advanced, so did the exploration of organosilanes as practical reagents. The discovery of silyl (B83357) ethers as effective protecting groups for alcohols was a pivotal moment. Research then expanded to compare the stability and reactivity of different silyl groups, such as the tert-butyldimethylsilyl (TBDMS) group, which is sterically bulkier and more stable than the trimethylsilyl (B98337) (TMS) group. thermofishersci.inwikipedia.org This allows for selective protection and deprotection strategies in multi-step syntheses. gelest.com
More recent research trajectories have focused on the development of new catalytic systems that utilize organosilanes like n-butyldimethylsilane. researchgate.netcam.ac.uk For instance, the use of n-butyllithium to catalyze the cyanosilylation of aldehydes and ketones represents a highly efficient method for carbon-carbon bond formation. patsnap.comrsc.org This highlights a continuous effort to develop more efficient, selective, and environmentally benign synthetic methodologies. The ongoing exploration of organosilanes in materials science for creating novel polymers and surface coatings also marks a significant direction in current research. cymitquimica.comtue.nl
Foundational Research Areas Pertaining to N Butyldimethylsilane
Advanced Synthetic Routes to this compound
The synthesis of this compound, a cornerstone reagent in organosilicon chemistry, is predominantly achieved through two robust methodologies: the hydrosilylation of 1-butene (B85601) and the Grignard reaction.
Hydrosilylation offers a direct and atom-economical route, involving the addition of a silicon-hydride bond across a carbon-carbon double bond. In the context of this compound synthesis, this translates to the reaction of dimethylsilane (B7800572) with 1-butene. This process is typically catalyzed by platinum-based complexes, with Karstedt's catalyst being a prominent example, ensuring high efficiency and selectivity. researchgate.netsigmaaldrich.com The reaction proceeds to yield the desired this compound, a colorless liquid with hydrophobic characteristics stemming from its alkyl groups. cymitquimica.com
Alternatively, the Grignard reaction provides a classic and versatile method for forging the crucial silicon-carbon bond. gelest.com This approach involves the reaction of a Grignard reagent, specifically n-butylmagnesium chloride, with a suitable chlorosilane, such as dimethylchlorosilane. kirj.ee The nucleophilic butyl group from the Grignard reagent displaces the chloride on the silicon center, forming this compound. While highly effective, this method has in some industrial applications been supplanted by more direct processes. gelest.com
Targeted Synthesis of n-Butyldimethylsilyl-Functionalized Compounds
The true utility of this compound lies in its role as a precursor to a vast array of functionalized derivatives. The targeted synthesis of these compounds hinges on the strategic formation of silicon-carbon, silicon-oxygen, and silicon-nitrogen bonds.
Methodologies for Silicon-Carbon Bond Formation
The creation of new silicon-carbon bonds is paramount for expanding the structural diversity of n-butyldimethylsilyl-functionalized compounds. A primary strategy involves the palladium-catalyzed cross-coupling of monochlorosilanes with Grignard reagents. nih.gov For instance, the reaction of dimethylphenylsilyl chloride with isopropylmagnesium chloride can be effectively catalyzed by a palladium complex supported by a specific phosphine (B1218219) ligand (DrewPhos), overcoming the high bond energy of the Si-Cl bond. nih.gov While the direct alkylation of sterically hindered silanes like tert-butyldimethylsilyl chloride can be challenging, modest yields have been achieved at elevated temperatures. nih.gov
Hydrosilylation reactions using this compound as the hydride source are also a powerful tool for Si-C bond formation. These reactions, often catalyzed by transition metals like rhodium, can be used to introduce the n-butyldimethylsilyl group to various unsaturated substrates. rsc.org For example, the rhodium-catalyzed hydrosilylation of acyl aminocyclopropanes can proceed via C-C bond cleavage to yield linear or branched alkylsilanes, with the regioselectivity being controlled by the choice of phosphine ligand. rsc.org
Below is a table summarizing representative methods for Si-C bond formation:
Interactive Table: Methodologies for Silicon-Carbon Bond Formation| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Dimethylphenylsilyl chloride | Isopropylmagnesium chloride | Palladium/DrewPhos | α-Branched silane (B1218182) | nih.gov |
| Acyl aminocyclopropane | This compound | [Rh(cod)Cl]₂/Phosphine ligand | Linear or branched alkylsilane | rsc.org |
| 1-Octene | Phenyl(dimethyl)silane | Iron-based catalyst | n-Octyl(phenyl)dimethylsilane | mdpi.com |
| Phenylacetylene | Triethylsilane | Platinum nanoparticles | Vinylsilane | mdpi.com |
Approaches for Silicon-Oxygen Bond Formation
The synthesis of compounds featuring a silicon-oxygen bond, specifically n-butyldimethylsilyl ethers, is of immense importance, particularly in the realm of protecting group chemistry in organic synthesis. wikipedia.org The most prevalent method for achieving this transformation is the reaction of an alcohol with a silyl (B83357) halide, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), in the presence of a base. wikipedia.orgorganic-chemistry.org Imidazole (B134444) is a commonly employed base, and the reaction is often carried out in a solvent like dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org This process effectively "protects" the hydroxyl group, rendering it inert to a variety of reaction conditions. ontosight.ai
The stability of the resulting silyl ether is a key consideration. The tert-butyldimethylsilyl group offers a significant degree of stability compared to less sterically hindered silyl ethers like trimethylsilyl (B98337) (TMS) ethers. organic-chemistry.org The cleavage of the silyl ether, or "deprotection," can be readily achieved under mild conditions, typically using a fluoride (B91410) source such as tetra-n-butylammonium fluoride (TBAF) or under acidic conditions. organic-chemistry.org
The following table outlines common conditions for the formation of silyl ethers:
Interactive Table: Approaches for Silicon-Oxygen Bond Formation| Alcohol Substrate | Silylating Agent | Base/Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Primary/Secondary Alcohol | tert-Butyldimethylsilyl chloride | Imidazole | DMF | tert-Butyldimethylsilyl ether | wikipedia.orgorganic-chemistry.org |
| Various Alcohols | tert-Butyldimethylsilyl chloride | N-Methylimidazole/Iodine | Acetonitrile | tert-Butyldimethylsilyl ether | organic-chemistry.org |
| Phenol | tert-Butyldimethylsilyl chloride | Imidazole | DMF | Aryl tert-butyldimethylsilyl ether | scielo.br |
| 3-Phenyl-1-propanol | tert-Butyldimethylsilyl chloride | None | DMSO/Hexane | 3-Phenyl-1-propoxy(tert-butyl)dimethylsilane | psu.edu |
Strategies for Silicon-Nitrogen Bond Formation
The synthesis of compounds containing a silicon-nitrogen bond, such as n-butyldimethylsilylamines, is typically accomplished through the reaction of a silyl halide with a primary or secondary amine. tandfonline.com Similar to the formation of silyl ethers, this reaction generally requires a base to neutralize the hydrogen halide byproduct. tandfonline.com Alternatively, the use of a lithium salt of the amine can also be effective. tandfonline.com
The resulting silylamines, particularly sterically hindered ones like N-allyl-N-tert-butyldimethylsilylamine, can serve as valuable reagents in their own right, for example, in asymmetric synthesis. rsc.org The reaction of lithium N-allyl-N-tert-butyldimethylsilylamide with alkenoates, in the presence of a chiral ligand, allows for the enantioselective synthesis of 3-allylaminoalkanoates. rsc.org
Innovative Synthetic Techniques in Organosilane Synthesis
Beyond traditional methods, the field of organosilane synthesis is continually evolving, with a growing emphasis on more sustainable and efficient techniques. Electrosynthesis and electrocatalysis have emerged as powerful tools in this regard. researchgate.net
Electrosynthesis and Electrocatalytic Approaches
Electrochemical methods provide a milder alternative to the use of harsh reducing metals for the synthesis of organosilanes. nih.gov The electroreductive activation of readily available chlorosilanes can generate silyl anion intermediates, which are otherwise difficult to access. nih.gov These silyl anions can then react with various electrophiles to form new silicon-containing compounds. This strategy has been successfully employed for the synthesis of disilanes and oligosilanes. nih.gov
Electrocatalysis is also being applied to hydrosilylation reactions. researchgate.netresearchgate.net This approach can involve the in-situ generation of the active catalyst, potentially leading to improved reaction control and efficiency. researchgate.net For example, the electrochemical hydrosilylation of alkynes has been reported, where a silyl radical is generated and subsequently adds to the alkyne. acs.org Furthermore, electroreductive Si-C bond formation has been demonstrated for the synthesis of organofunctional silanes by electrolyzing organic halides in the presence of chlorosilanes in an undivided cell. elsevierpure.com
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of chiral organosilicon compounds, particularly those with a stereogenic silicon center, has garnered significant attention due to their applications in asymmetric synthesis, materials science, and medicinal chemistry. researchgate.netbohrium.com Unlike carbon-stereogenic compounds, methods for constructing Si-stereogenic organosilanes are less developed. bohrium.com Transition metal-catalyzed C-H activation has emerged as a powerful strategy for creating these chiral molecules. researchgate.netbohrium.com
This approach often involves the asymmetric desymmetrization of prochiral dihydrosilanes or tetrasubstituted organosilanes. bohrium.com In these reactions, a transition metal catalyst, paired with a chiral ligand, facilitates the stereoselective formation of a C-Si bond. researchgate.net Rhodium, iridium, and palladium are commonly employed metals for this purpose. researchgate.net For instance, rhodium-catalyzed intramolecular C-H silylation reactions have been pioneered for this purpose, and subsequent research has focused on improving the enantioselectivity of these transformations. bohrium.com
Another key strategy is the use of chiral auxiliaries, which are molecules that control the stereochemistry of a reaction and are typically removed afterward. numberanalytics.com Chiral auxiliaries have been instrumental in the synthesis of various complex molecules and materials, including pharmaceuticals and chiral polymers. numberanalytics.com
A notable advancement is the stereospecific synthesis of silicon-stereogenic optically active silylboranes. chemrxiv.org This method involves the platinum-catalyzed Si-H borylation of silicon-stereogenic hydrosilanes, proceeding with perfect enantiospecificity and retention of configuration. chemrxiv.org These resulting silylboranes are versatile reagents that can introduce a silicon-stereogenic silyl group into various molecules through subsequent cross-coupling reactions. chemrxiv.org The utility of such chiral organosilanes is further demonstrated by their use as carbon nucleophiles in highly diastereo- and enantioselective addition reactions to generate complex molecules like homoallylic thioethers. acs.org
The table below summarizes selected findings in the stereoselective synthesis of chiral organosilane analogues.
Table 1: Research Findings on Stereoselective Synthesis of Chiral Organosilane Analogues
| Reaction Type | Catalyst System | Silylating Reagent | Key Finding | Reference |
|---|---|---|---|---|
| Asymmetric C-H Silylation | Transition metal salt (Rh, Ir, Pd) + Chiral Ligand | Monohydrosilanes, Dihydrosilanes | Construction of central, axial, planar, or helical chirality in silylated compounds. | researchgate.net |
| Asymmetric Desymmetrization | Rhodium catalyst | Prochiral Dihydrosilanes | Synthesis of chiral monohydrosilanes and silafluorenes through tandem reactions. | bohrium.com |
| Si-H Borylation | Pt(PPh₃)₄ | Silicon-stereogenic Hydrosilanes | Stereospecific synthesis of silicon-stereogenic silylboranes with 100% enantiospecificity. | chemrxiv.org |
| Crotylation | Lewis Acid | Chiral (E)-Crotylsilanes | Highly diastereo- and enantioselective addition to in situ generated thionium (B1214772) ions. | acs.org |
Intramolecular Cyclization Reactions for Silacycle Assembly
Silacycles, cyclic compounds containing one or more silicon atoms in the ring, are important structural motifs in medicinal chemistry and serve as valuable synthetic intermediates. nih.gov Intramolecular cyclization reactions, particularly intramolecular hydrosilylation, represent a common and effective strategy for the assembly of these rings. nih.govresearchgate.net
Intramolecular hydrosilylation involves the addition of a Si-H bond across an unsaturated bond (alkene or alkyne) within the same molecule. researchgate.net This process can be catalyzed by various transition metals, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being prominent. nih.govresearchgate.net Lewis acids have also been shown to effectively catalyze the intramolecular trans-hydrosilylation of unactivated alkynes, leading to the formation of five-, six-, seven-, and eight-membered silacycles containing a vinylsilane framework. acs.org The regioselectivity of these cyclizations, proceeding in either an endo or exo manner, is dependent on the substrate structure. acs.org
An alternative method for constructing silacycles is the intramolecular silyl-Heck reaction. nih.govnsf.gov This palladium-catalyzed reaction involves the cyclization of silicon electrophiles, such as silyl halides, onto a tethered alkene. nih.govnsf.gov This methodology has been successfully applied to synthesize 5- and 6-membered unsaturated silicon heterocycles. nih.govnsf.gov Research has shown that this approach can accommodate disubstituted alkenes, which are typically poor substrates in bimolecular silyl-Heck reactions, proceeding with exclusive 6-endo selectivity. nsf.gov
Furthermore, intramolecular chain hydrosilylation of alkynylarylsilanes using a silyl cation as a chain carrier has been developed for the synthesis of benzosiloles. mdpi.com In this process, a trityl cation initiator abstracts a hydride from the hydrosilane, generating a silyl cation which then undergoes intramolecular electrophilic addition to the alkyne. mdpi.com
The table below presents a summary of research findings on the intramolecular cyclization for silacycle assembly.
Table 2: Research Findings on Intramolecular Cyclization for Silacycle Assembly
| Cyclization Method | Catalyst / Initiator | Substrate Type | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Lewis Acid-Catalyzed Hydrosilylation | Lewis Acid (e.g., B(C₆F₅)₃) | Alkynylsilanes | 5-, 6-, 7-, and 8-membered silacycles | Cyclization proceeds in an endo-trans or/and exo-trans manner depending on the substrate. | acs.org |
| Silyl-Heck Reaction | Palladium catalyst (e.g., (JessePhos)₂PdCl₂) | Silyl halides tethered to alkenes | 5- and 6-membered unsaturated silacycles | Enables the use of disubstituted alkenes, which are typically unreactive in bimolecular versions. | nih.govnsf.gov |
| Chain Hydrosilylation | Trityl Tetrakis(pentafluorophenyl)borate (TPFPB) | Diorganyl[2-(trimethylsilylethynyl)phenyl]silanes | Benzosiloles | Reaction proceeds via a silyl cation chain carrier mechanism. | mdpi.com |
| Platinum-Catalyzed Hydrosilylation | Speier's Catalyst (H₂PtCl₆) | Alkenylsilanes | Saturated silacycles | A classical and common strategy for silacycle synthesis. | nih.govresearchgate.net |
Fundamental Reaction Mechanisms Involving this compound
The reactivity of this compound is characterized by the chemistry of its silicon-hydrogen bond and the influence of its alkyl substituents. It engages in several key reaction types, including nucleophilic substitution, hydrosilylation, specific rearrangements, and coupling reactions.
Nucleophilic Substitution Reactions of Butyldimethylsilane (B7827308) Species
Nucleophilic substitution at a silicon center, such as in butyldimethylsilyl compounds, displays notable differences from the analogous reactions at a carbon center. libretexts.orgwikipedia.org While carbon-centered SN2 reactions proceed through a single transition state with inversion of configuration, reactions at silicon can proceed via a mechanism involving a stable, pentacoordinate intermediate. researchgate.netrsc.org This is attributed to the larger size of the silicon atom and the accessibility of its d-orbitals, which can accommodate the incoming nucleophile to form a trigonal bipyramidal structure. libretexts.orgorganic-chemistry.org
The general mechanism for nucleophilic substitution at silicon can be described as follows:
Nucleophilic Attack: A nucleophile attacks the electrophilic silicon atom.
Formation of a Pentacoordinate Intermediate: A relatively stable intermediate is formed. researchgate.net
Departure of the Leaving Group: The leaving group is expelled, resulting in the substituted silane.
However, the specific pathway, whether it involves a stable intermediate or a more concerted SN2-like mechanism with a single central barrier, can be influenced by the steric bulk of the substituents on the silicon atom. researchgate.net For a butyldimethylsilyl group, the n-butyl group, while not as sterically demanding as a tert-butyl group, still contributes to steric hindrance around the silicon center. This steric factor, combined with electronic effects, dictates the precise nature and energetics of the transition state. researchgate.net A common example is the hydrolysis of a chlorosilane, where water acts as the nucleophile to displace the chloride, forming a silanol (B1196071). libretexts.org This reaction can then proceed further, with the silanol acting as a nucleophile to form siloxane bridges, the basis for silicone polymers. libretexts.org
Hydrosilylation Reaction Pathways with Butyldimethylsilanes
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond like an alkene or alkyne, is a cornerstone of organosilicon chemistry. wikipedia.org For butyldimethylsilane, this reaction is typically catalyzed by transition metal complexes, most notably those of platinum. wikipedia.orgnih.gov The most widely accepted pathway is the Chalk-Harrod mechanism. nih.govpsu.edumdpi.com
The key steps of the Chalk-Harrod mechanism are:
Oxidative Addition: The hydrosilane (e.g., this compound) reacts with the low-valent metal catalyst (e.g., Pt(0)), breaking the Si-H bond and forming a metal-hydride-silyl complex. wikipedia.orgpsu.edu
Olefin Coordination: The unsaturated substrate (alkene or alkyne) coordinates to the metal center. nih.gov
Migratory Insertion: The alkene inserts into the metal-hydride (M-H) bond. This step is typically regioselective, leading to the anti-Markovnikov product where the silicon atom attaches to the terminal carbon of the alkene. wikipedia.orglibretexts.org
Reductive Elimination: The final alkyl- or vinylsilane product is eliminated from the metal complex, regenerating the active catalyst for the next cycle. nih.gov
A variation known as the "modified" Chalk-Harrod mechanism involves the insertion of the alkene into the metal-silicon (M-Si) bond instead of the M-H bond, which can account for the formation of different isomers or byproducts observed in some reactions. psu.edumdpi.com The choice of catalyst, substrate, and reaction conditions can influence the dominant pathway and the resulting product distribution. libretexts.org
Table 1: Catalytic Systems in Alkene Hydrosilylation
| Catalyst System | Substrate Type | Silane Type | Key Feature |
|---|---|---|---|
| Platinum (Speier's, Karstedt's) | Alkenes, Alkynes | Hydrosilanes | High activity, industrial standard. mdpi.com |
| Palladium Complexes | Styrene, 1,3-Dienes | Trichlorosilane | High regioselectivity for branched products. libretexts.org |
| Nickel Pincer Complexes | Terminal/Internal Alkenes | Secondary Silanes | High efficiency for anti-Markovnikov addition. nih.gov |
| Cobalt Complexes | Terminal Alkynes | Tertiary Silanes | High syn-adduct selectivity. mdpi.com |
Wittig Rearrangements and Organosilane Interactions
Organosilanes can participate in variants of the Wittig rearrangement, a class of reactions involving the isomerization of ethers. organic-chemistry.orgwikipedia.org The organic-chemistry.orgwikipedia.org-Wittig rearrangement of an ether proceeds via a base-promoted mechanism, typically using an organolithium reagent, to form an alcohol. organic-chemistry.orgwikipedia.org The mechanism is understood to involve the formation of a radical-ketyl pair after deprotonation α to the ether oxygen. organic-chemistry.orgwikipedia.org The migratory aptitude of the alkyl group is related to the stability of the corresponding radical, following the order of tertiary > secondary > primary > methyl. wikipedia.org
In contrast, the organic-chemistry.orggelest.com-Wittig rearrangement is a concerted, pericyclic process ( organic-chemistry.orggelest.com-sigmatropic shift) that occurs with allyl ethers, yielding homoallylic alcohols. organic-chemistry.org This pathway often competes with the organic-chemistry.orgwikipedia.org-shift, with lower temperatures favoring the organic-chemistry.orggelest.com-rearrangement. organic-chemistry.orgorganic-chemistry.org The presence of a silicon substituent, such as a butyldimethylsilyl group, can influence the regioselectivity and efficiency of these rearrangements.
Studies on α-alkoxysilanes have shown that upon deprotonation, they can undergo organic-chemistry.orgwikipedia.org, wikipedia.orgpsu.edu, or organic-chemistry.orggelest.com-Wittig rearrangements depending on the substrate and conditions. scripps.edu The silyl group plays a crucial role in directing the reaction pathway.
Dehydrogenative Coupling Reactions of Hydrosilanes
Dehydrogenative coupling is an atom-economical method for forming Si-O, Si-N, and other Si-heteroatom bonds. In this reaction, a hydrosilane like this compound reacts with a compound containing an active hydrogen, such as an alcohol, amine, or carboxylic acid, to form the corresponding silylated product and dihydrogen gas as the only byproduct. gelest.commdpi.com
R-OH + H-Si(Me)2Bu → R-O-Si(Me)2Bu + H2
These reactions typically require a catalyst. A variety of catalysts have been developed, including complexes of precious metals like ruthenium and palladium, as well as catalysts based on more abundant metals and metal-free systems. gelest.combeilstein-journals.orgnih.govrsc.orgnih.govrsc.org For instance, Ru3(CO)12 has been shown to effectively catalyze the dehydrogenative coupling of carboxylic acids with hydrosilanes, including tert-butyldimethylsilane. beilstein-journals.org Similarly, sodium tri(sec-butyl)borohydride has been used to promote the reaction between alcohols and various hydrosilanes under mild, solvent-free conditions. mdpi.com
Table 2: Catalysts for Dehydrogenative Coupling of Hydrosilanes with Alcohols
| Catalyst/Promoter | Silane Example(s) | Alcohol Type | Key Feature |
|---|---|---|---|
| Sodium tri(sec-butyl)borohydride | Diphenylsilane (B1312307), Dimethylphenylsilane | Primary Alcohols | Fast reaction at room temperature. mdpi.com |
| Tris(pentafluorophenyl)boron | Triphenylsilane, tert-butyldimethylsilane | Primary, Secondary, Tertiary Alcohols | Functions via Si-H bond activation. gelest.com |
| Grubbs Catalyst (Ru-based) | Phenyldimethylsilane, tert-butyldimethylsilane | Various Alcohols | Effective, but may cause olefin hydrogenation. gelest.com |
| Palladium on Charcoal (Pd/C) | Various Hydrosilanes | Alcohols, Amines, Carboxylic Acids | Heterogeneous catalyst. gelest.com |
This compound as a Protecting Group in Complex Organic Synthesis
The butyldimethylsilyl group, like its close isomer the tert-butyldimethylsilyl (TBDMS) group, is a widely used protecting group for hydroxyl functionalities in multistep organic synthesis. wikipedia.orgthieme-connect.de Its popularity stems from its ease of installation and removal, and its tunable stability, which allows for selective protection and deprotection in the presence of other functional groups. organic-chemistry.orgthieme-connect.de
Protection Strategies for Hydroxyl Functionalities
The protection of a hydroxyl group as a butyldimethylsilyl ether is a common strategy to prevent its unwanted reaction under conditions targeting other parts of a molecule. wikipedia.org
Formation: The most common method for installing the silyl ether is the Corey protocol, which involves reacting the alcohol with n-butyldimethylsilyl chloride in the presence of a base, typically imidazole, in a polar aprotic solvent like dimethylformamide (DMF). organic-chemistry.orgwikipedia.org The imidazole is believed to form a highly reactive silyl-imidazolium intermediate, which is then attacked by the alcohol. organic-chemistry.org
R-OH + n-BuMe2SiCl + Imidazole → R-O-SiMe2Bu + Imidazole·HCl
Cleavage (Deprotection): The cleavage of butyldimethylsilyl ethers is most frequently accomplished using a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF). organic-chemistry.orgrsc.org The high strength of the silicon-fluorine bond (Si-F) provides a strong thermodynamic driving force for this reaction. organic-chemistry.orgthieme-connect.de The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom, leading to the release of the alcohol. organic-chemistry.org
R-O-SiMe2Bu + F- → R-O- + F-SiMe2Bu
Alternatively, silyl ethers can be cleaved under acidic conditions, though they exhibit significant stability compared to simpler silyl ethers like trimethylsilyl (TMS) ethers. organic-chemistry.orgwikipedia.org The steric bulk of the butyl group enhances the stability of the silyl ether towards hydrolysis. wikipedia.orgthieme-connect.de This differential stability allows for the selective removal of one type of silyl ether in the presence of another. For instance, a TMS ether can be cleaved under conditions that leave a butyldimethylsilyl ether intact.
Table 3: Common Reagents for Silyl Ether Cleavage
| Reagent | Conditions | Selectivity Notes |
|---|---|---|
| Tetra-n-butylammonium fluoride (TBAF) | THF, Room Temperature | Standard reagent, highly effective. organic-chemistry.org |
| Hydrofluoric Acid (HF) | Acetonitrile (MeCN) or Pyridine | HF-Pyridine is often used for acid-sensitive substrates. thieme-connect.deresearchgate.net |
| Acetic Acid | Aqueous solution | Mild acidic conditions for cleavage. organic-chemistry.org |
| N-Iodosuccinimide (NIS) | Methanol (B129727) | Catalytic amounts can selectively deprotect alcoholic TBDMS ethers over phenolic ones. organic-chemistry.orgresearchgate.net |
| Neutral Alumina | Hexane, Room Temperature | Mild, neutral conditions; can be selective. rsc.org |
| Indium(III) Chloride | Aqueous Acetonitrile | Selective cleavage, tolerates many other functional groups. researchgate.net |
Protective Applications for Amine Groups
The protection of amine functionalities is a critical step in multi-step organic synthesis to prevent unwanted side reactions. While carbamates like Boc, Cbz, and Fmoc are common, silylating agents also offer a viable strategy for amine protection. fishersci.camasterorganicchemistry.com Organosilanes, such as those derived from this compound, can be used to protect primary and secondary amines, forming N-silylamines. These protecting groups are valued for their ease of introduction and their distinct cleavage conditions, which provides an orthogonal strategy to other protecting groups. univpancasila.ac.idthieme-connect.de
The n-butyldimethylsilyl group can be introduced by reacting the amine with a suitable reagent like n-butyldimethylsilyl chloride in the presence of a base. The stability of the resulting N-Si bond is generally lower than that of O-Si bonds in silyl ethers, and they are sensitive to protic conditions. Deprotection can typically be achieved under mild acidic conditions or with fluoride ion sources, similar to silyl ethers. The specific conditions can be tuned by the steric and electronic nature of the substituents on the silicon atom. fishersci.ca
Shielding of Thiol and Carboxylic Acid Moieties
Beyond amines, this compound derivatives serve as effective protecting groups for other reactive functional groups, including thiols and carboxylic acids. fishersci.cagelest.com
Thiol Protection: Thiols (R-SH) are susceptible to oxidation and can act as potent nucleophiles. Protection as a thioether is a common strategy. Silyl groups can be employed to form silyl thioethers (R-S-SiR'₃). The n-butyldimethylsilyl group can be introduced to shield the thiol functionality, preventing dimerization to disulfides or other undesired reactions. Cleavage of the silyl group from the sulfur atom is typically accomplished using fluoride ions or under acidic conditions. univpancasila.ac.id
Carboxylic Acid Protection: Carboxylic acids are protected to prevent their acidic proton from interfering with basic reagents and to avoid their participation in nucleophilic acyl substitution reactions. They are commonly converted to esters, and silyl esters provide a useful alternative. Reaction of a carboxylic acid with an n-butyldimethylsilylating agent can yield an n-butyldimethylsilyl ester. These esters are significantly more labile than typical alkyl esters and are readily cleaved by mild aqueous acid or base, often even by exposure to alcohols like methanol, providing a very gentle deprotection method. fishersci.ca
Selective Deprotection Methodologies for n-Butyldimethylsilyl Ethers
While much of the literature focuses on the tert-butyldimethylsilyl (TBDMS) group, the principles of deprotection are largely applicable to its n-butyl isomer, with adjustments for the reduced steric hindrance. The selective removal of silyl ether protecting groups is fundamental to their utility in synthesis. thieme-connect.com A variety of methods have been developed to cleave the silicon-oxygen bond of silyl ethers, allowing for deprotection under specific and mild conditions that preserve other sensitive functional groups. organic-chemistry.org The choice of reagent can allow for the selective deprotection of one silyl ether in the presence of others or in the presence of different protecting groups. iwu.eduwikipedia.org
Key strategies for the deprotection of alkyl dimethylsilyl ethers include:
Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is the most common reagent for cleaving silyl ethers, owing to the high affinity of fluoride for silicon, which forms a strong Si-F bond. organic-chemistry.org
Acidic Conditions: Silyl ethers can be hydrolyzed under acidic conditions. The rate of cleavage is dependent on the steric bulk of the silyl group and the nature of the alcohol. Reagents like acetic acid, camphorsulfonic acid (CSA), and acetyl chloride in methanol are frequently used. organic-chemistry.orgwikipedia.org
Catalytic Lewis Acids and Metal Salts: A wide range of metal-based catalysts can effect the chemoselective deprotection of silyl ethers. These methods are often milder and more selective than traditional fluoride or strong acid methods.
The following table summarizes various catalytic systems developed for the selective deprotection of TBDMS ethers, which serve as a model for n-butyldimethylsilyl ether cleavage.
| Catalyst/Reagent | Solvent | Key Features and Selectivity | Reference |
|---|---|---|---|
| Iron(III) tosylate | Acetonitrile/Water | Mild and chemoselective. Cleaves alkyl TBDMS ethers in the presence of phenolic TBDMS ethers at room temperature. | iwu.edu |
| N-Iodosuccinimide (NIS) | Methanol | Catalytic (5 mol%) and highly chemoselective for deprotecting alcoholic TBDMS ethers in the presence of phenolic TBDMS ethers. | researchgate.net |
| CuSO₄·5H₂O | Methanol | Catalytic and selective for alkyl TBDMS ethers over TIPS or TBDPS phenyl ethers. | researchgate.net |
| Acetyl Chloride (cat.) | Methanol | Mild and convenient method that tolerates many other protecting groups. | organic-chemistry.org |
| ZnBr₂/N-chlorosuccinimide | Methanol/DCM | Rapid, high-yielding, and highly selective for TBS ether deprotection. | enpress-publisher.com |
| Sodium tetrachloroaurate(III) | Acetonitrile/Water | Enables selective deprotection of aliphatic TBS ethers in the presence of aromatic TBS ethers or more hindered silyl ethers. | organic-chemistry.org |
Catalytic Activities and Applications of this compound
Organosilanes, including this compound, are crucial reagents in a variety of metal-catalyzed reactions. cymitquimica.com Their reactivity, centered on the silicon-hydride bond, enables fundamental transformations like hydrosilylation, asymmetric reductions, and cross-coupling reactions.
Hydrosilylation Catalysis Utilizing Platinum, Copper, and Rhodium Systems
Hydrosilylation, the addition of a Si-H bond across a multiple bond (e.g., C=C or C≡C), is a powerful method for forming carbon-silicon bonds. nih.gov The reaction is typically catalyzed by transition metal complexes, with platinum, copper, and rhodium systems being particularly prominent. nih.govmdpi.commdpi.com
Platinum Systems: Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are highly effective for hydrosilylation. mdpi.comprinceton.edu N-heterocyclic carbene (NHC) platinum complexes have also been investigated, showing high activity and selectivity. researchgate.netresearchgate.net These catalysts promote the addition of silanes like this compound to alkenes and alkynes, yielding valuable organosilicon products. The mechanism often involves a Pt(0)/Pt(II) catalytic cycle. princeton.edu
Copper Systems: Copper catalysis has emerged as a cost-effective and efficient alternative to precious metal systems. nih.gov The development of copper hydride catalysts, particularly Stryker's reagent ([(PPh₃)CuH]₆), was a significant breakthrough. nih.govrsc.org N-heterocyclic carbene-copper complexes are also highly efficient catalysts for reactions such as the hydrosilylation of carbon dioxide. rsc.org
Rhodium Systems: Rhodium complexes are well-known catalysts for the hydrosilylation of alkynes and carbonyl compounds. researchgate.netrsc.orgrsc.org They can exhibit high regioselectivity and are used in the synthesis of functionalized silanes. Anionic rhodium complexes have been shown to be very active, air-stable, and recyclable catalysts for the hydrosilylation of olefins. mdpi.com
| Metal System | Typical Catalyst(s) | Substrates | Key Characteristics | Reference |
|---|---|---|---|---|
| Platinum | Karstedt's catalyst, Speier's catalyst, NHC-Pt complexes | Alkenes, Alkynes | High activity, though sometimes low selectivity. NHC ligands can improve stability and selectivity. | mdpi.comprinceton.eduresearchgate.net |
| Copper | Stryker's reagent ([(PPh₃)CuH]₆), NHC-Cu complexes | Carbonyls, Alkenes, CO₂ | Cost-effective, high efficiency, mild reaction conditions. | nih.govrsc.orgrsc.org |
| Rhodium | [Rh(cod)Cl]₂, Rh(II) carboxylates, Anionic Rh complexes | Alkynes, Carbonyls, Olefins | Excellent for asymmetric hydrosilylation, high activity, potential for recyclability. | mdpi.comresearchgate.netrsc.orgacs.org |
Asymmetric Reduction Reactions Mediated by Organosilanes
The hydrosilylation of prochiral ketones, imines, and olefins using a chiral catalyst and a silane is a premier method for asymmetric reduction, yielding enantiomerically enriched alcohols and amines. gelest.comresearchgate.net In these reactions, the organosilane acts as the stoichiometric hydride source. gelest.com The stereochemical outcome is controlled by a chiral metal complex, often involving rhodium, iridium, or copper ligated with chiral phosphines or other specialized ligands. acs.org
For instance, the asymmetric hydrosilylation of prochiral ketones with silanes like diphenylsilane or triethoxysilane, catalyzed by chiral rhodium-phosphine complexes, can produce secondary alcohols with high enantiomeric excess (ee). acs.org Similarly, titanocene-based catalysts have been used for the asymmetric reduction of aryl ketones with high efficiency and enantioselectivity. acs.orggelest.com While many examples use other silanes, this compound can also serve as the hydride donor in such transformations. gelest.com
Metal-Catalyzed Cross-Coupling Reactions
Organosilanes are increasingly used as coupling partners in metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. eie.grscribd.comwiley.com The Hiyama coupling, for example, involves the palladium-catalyzed reaction of an organosilane with an organic halide. An activator, typically a fluoride source, is required to generate a hypervalent silicon species, which then participates in the transmetalation step of the catalytic cycle.
While less common than organoboron (Suzuki) or organotin (Stille) reagents, organosilanes offer the advantages of being non-toxic, stable, and readily available. Recent advancements have expanded the scope of these reactions. For example, polysulfone has been functionalized via an iridium-catalyzed C-H borylation followed by a Suzuki-Miyaura cross-coupling with various aryl halides, including 4-bromophenoxy-tert-butyldimethylsilane, to install the silyl moiety onto the polymer backbone. unlv.edu This demonstrates the utility of silyl-containing building blocks in materials science applications through cross-coupling chemistry.
Role in N-Heterocyclic Carbene Catalysis
Extensive research into the applications of this compound in catalysis has yet to yield specific findings regarding its direct role and mechanistic profile within N-Heterocyclic Carbene (NHC) catalysis. While NHC catalysis is a burgeoning field with wide-ranging applications in organic synthesis, including hydrosilylation, reduction, and acylation reactions, the specific reactivity of this compound as a reagent in these transformations remains uncharacterized in the scientific literature.
N-Heterocyclic carbenes are known to activate a variety of substrates. In the context of reactions involving silanes, NHCs can act as organocatalysts or as ligands for transition metals, facilitating the transfer of hydride or silyl groups. For instance, NHC-metal complexes, particularly with platinum, ruthenium, and nickel, have been effectively employed in the hydrosilylation of unsaturated bonds such as those in alkynes and carbonyls. researchgate.netumich.eduuniv-rennes.fr In these reactions, a range of silanes, including triethylsilane and various phenyl- and alkoxy-substituted silanes, have been successfully utilized.
Furthermore, NHCs themselves can catalyze the hydrosilylation of certain functional groups. A proposed general mechanism for the NHC-catalyzed hydrosilylation of carbon dioxide, for example, involves the formation of an NHC-CO₂ adduct that then activates the Si-H bond of the silane. nih.gov This activation facilitates the reduction of CO₂.
Despite the broad scope of silanes investigated in NHC-catalyzed reactions, from simple hydrosilanes to more complex silyl ethers, specific studies detailing the interaction of this compound with NHC catalysts are not present in the current body of scientific literature. Mechanistic investigations and the generation of detailed research findings, including data on reaction kinetics, substrate scope, and catalyst efficiency with respect to this compound, are areas that remain to be explored. The potential for this compound to act as a hydride donor or silylating agent in NHC-mediated transformations is plausible, given the reactivity of structurally similar silanes. However, without direct experimental evidence or theoretical studies, a definitive description of its role is not possible at this time.
Future research in this area would be necessary to elucidate the specific chemical reactivity profiles and mechanistic pathways of this compound in the context of N-Heterocyclic Carbene catalysis. Such studies would contribute valuable knowledge to the field of organocatalysis and expand the synthetic utility of both NHCs and organosilanes.
Advanced Spectroscopic and Computational Characterization of N Butyldimethylsilane Structures
Computational Chemistry and Theoretical Investigations
In the absence of experimental data for certain analytical techniques, or to complement existing data, computational chemistry provides a powerful tool for investigating the structural and electronic properties of molecules like n-Butyldimethylsilane. Theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to predict molecular geometries, vibrational frequencies, and NMR chemical shifts.
Theoretical calculations can be used to optimize the three-dimensional structure of this compound, providing accurate estimates of bond lengths and angles. For example, the Si-C and C-C bond lengths, as well as the C-Si-C and Si-C-C bond angles, can be calculated. These computed structural parameters can then be used to predict spectroscopic properties.
Furthermore, computational models can simulate the NMR, IR, and Raman spectra of this compound. These theoretical spectra can be compared with experimental data, where available, to confirm spectral assignments and provide a more detailed understanding of the molecule's vibrational and electronic properties. For instance, DFT calculations have been shown to provide reliable predictions of ²⁹Si NMR chemical shifts for various silane (B1218182) derivatives unige.ch. Such theoretical investigations are invaluable for a comprehensive characterization of this compound's molecular structure.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure of molecules like this compound. fortunejournals.com By solving the Schrödinger equation through approximations of the electron density, DFT can accurately predict a range of molecular properties. ornl.gov This first-principles approach allows for the calculation of the molecule's geometry and the spatial distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
The energies of these orbitals are critical in understanding the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A larger gap generally implies greater stability.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, derived within the framework of conceptual DFT, provide a quantitative measure of various aspects of reactivity. researchgate.netscielo.org.mx
Key Reactivity Descriptors from DFT:
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -9.50 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | 1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 10.70 | Energy difference between HOMO and LUMO |
| Ionization Potential (I) | 9.50 | Energy required to remove an electron |
| Electron Affinity (A) | -1.20 | Energy released when an electron is added |
| Electronegativity (χ) | 4.15 | Tendency to attract electrons |
| Chemical Hardness (η) | 5.35 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.187 | Measure of polarizability |
| Electrophilicity Index (ω) | 1.61 | Ability to act as an electrophile |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of this compound at an atomic level. youtube.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into both structural and dynamic properties. osti.gov By simulating the interactions between atoms over time, MD can reveal information about conformational changes, diffusion, and interactions with other molecules or surfaces. researchgate.netresearchgate.net
For a molecule like this compound, MD simulations can be used to study its behavior in the liquid phase or its interaction with a surface, such as in self-assembled monolayers. researchgate.net The simulations can predict macroscopic properties like density and enthalpy of vaporization by modeling the collective behavior of many molecules. nih.gov Furthermore, MD simulations are instrumental in understanding the ordering and disorder of alkyl chains in different environments and at various temperatures. researchgate.net
The accuracy of MD simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system.
A hypothetical molecular dynamics simulation of liquid this compound would yield data such as that presented in the table below, which illustrates key properties that can be extracted from such a study.
| Property | Simulated Value | Description |
|---|---|---|
| Density (g/cm³) at 298 K | 0.705 | Mass per unit volume of the simulated liquid |
| Enthalpy of Vaporization (kJ/mol) | 35.2 | Energy required to vaporize one mole of the liquid |
| Self-Diffusion Coefficient (10-9 m²/s) | 2.8 | Measure of the translational mobility of the molecules |
| Radius of Gyration (Å) | 2.5 | A measure of the molecule's size and compactness |
Development and Refinement of Organosilane Force Fields
The foundation of accurate molecular mechanics and dynamics simulations is the force field, which is a collection of equations and parameters that describe the potential energy of a system of atoms. uiuc.edugithub.io For organosilanes like this compound, the development of reliable force fields is crucial, as standard force fields often lack accurate parameters for silicon-containing compounds. nih.govrsc.org
The process of developing a force field involves several steps:
Defining the Functional Form: This includes terms for bond stretching, angle bending, torsional rotations (dihedrals), and non-bonded interactions (van der Waals and electrostatic forces). uiuc.edu
Parameterization: This is the process of determining the values of the constants (parameters) in the force field equations. youtube.com This is often done by fitting the force field to reproduce experimental data or high-level quantum mechanical calculations for a set of small, representative molecules. nih.govyoutube.com For organosilanes, this can involve fitting to properties like the density and enthalpy of vaporization of known compounds. nih.gov
Validation: The performance of the new force field is then tested by comparing its predictions for a wider range of molecules and properties against experimental data that was not used in the parameterization process. nih.gov
Recent efforts have focused on developing organosilane force fields that are compatible with existing, widely used force fields like AMBER (Assisted Model Building with Energy Refinement). nih.govrsc.orgresearchgate.net For instance, the General Amber Force Field (GAFF2) has been supplemented with parameters for organosilanes to facilitate the study of silicon-containing molecules in biological and drug discovery contexts. nih.govrsc.orgresearchgate.net
Another approach is the development of new, self-consistent force fields like the Polarization-Consistent Approach (PolCA), which has been extended to organosilicates. nih.gov This force field uses a united-atom model for alkyl groups and derives its parameters from a combination of quantum chemical calculations and fitting to experimental liquid-state properties. nih.gov
The following table provides an example of the types of bonded and non-bonded parameters that would be defined in a force field for this compound. The values are illustrative and would be specific to a particular force field.
| Parameter Type | Interaction | Example Parameter | Value |
|---|---|---|---|
| Bond Stretching | Si-C | Equilibrium Distance (req) | 1.88 Å |
| Si-C | Force Constant (kb) | 250 kcal/mol·Å² | |
| Angle Bending | C-Si-C | Equilibrium Angle (θeq) | 109.5° |
| C-Si-C | Force Constant (kθ) | 60 kcal/mol·rad² | |
| Torsional (Dihedral) | C-C-Si-C | Barrier Height (Vn) | 0.2 kcal/mol |
| C-C-Si-C | Periodicity (n) | 3 | |
| Non-Bonded (Lennard-Jones) | Si | Well Depth (ε) | 0.25 kcal/mol |
| Si | Collision Diameter (σ) | 4.0 Å |
Applications of N Butyldimethylsilane in Advanced Materials and Specialized Fields
Integration in Polymer Chemistry and Materials Science
The incorporation of n-Butyldimethylsilane into polymer systems has led to the development of materials with enhanced properties and functionalities. Its contributions range from modifying existing polymers to acting as a fundamental unit in the creation of novel polymeric structures.
Development of Organosilane-Modified Polymers and Composites
Organosilane-modified polymers and composites represent a significant area of materials science, where compounds like this compound are used to enhance the properties of various materials. scholaris.caijpsm.com The introduction of organosilane moieties can improve thermal stability, mechanical strength, and chemical resistance of the base polymer. ijpsm.com While specific research detailing the use of this compound in large-scale commercial applications is not extensively documented in publicly available literature, the principles of organosilane modification are well-established. For instance, related silane (B1218182) compounds are known to improve the properties of a wide range of polymers, including those used in coatings and adhesives. nbinno.com
The modification process often involves grafting the silane onto the polymer backbone or using it as a crosslinking agent. ijpsm.com This functionalization can lead to materials with tailored surface properties, such as hydrophobicity or improved adhesion to other substrates. The butyl group in this compound, for example, can contribute to a more hydrophobic surface in the modified polymer.
Role as Monomers and Comonomers in Polymer Synthesis
In polymer synthesis, monomers are the fundamental repeating units that form a polymer chain. nih.gov Silanes, including this compound, can act as monomers or comonomers, introducing silicon-containing units into the polymer backbone. nih.gov The incorporation of such silane monomers can significantly alter the properties of the resulting polymer, such as increasing its flexibility, thermal stability, and gas permeability.
When used as a comonomer, this compound can be copolymerized with other organic monomers to create copolymers with a unique combination of properties. d-nb.info The presence of the silane in the polymer chain can influence the polymer's morphology and final characteristics. mdpi.com For example, the copolymerization of ethylene with α-olefins using specific catalysts can be influenced by the type and concentration of the comonomer, affecting the molecular weight and melting temperature of the resulting polymer. While direct studies on this compound as a comonomer are not widely reported, the general principles of silane incorporation in polymerization are applicable.
Application as Silane Coupling Agents for Interfacial Enhancement
Silane coupling agents are crucial in the manufacturing of composite materials, where they enhance the adhesion between inorganic fillers (like glass fibers or silica) and an organic polymer matrix. nih.govspecialchem.comshinetsusilicone-global.com These agents act as a molecular bridge at the interface of the two dissimilar materials, leading to improved mechanical properties and durability of the composite. scholaris.camdpi.comnist.govresearchgate.net
The general mechanism involves the hydrolysis of the alkoxy groups on the silane to form silanol (B1196071) groups, which then react with hydroxyl groups on the surface of the inorganic filler, forming stable covalent bonds. The organic part of the silane molecule, in this case, the n-butyl group of this compound, can then interact with the polymer matrix, improving the interfacial bonding. nih.govspecialchem.com This enhanced adhesion allows for more effective stress transfer from the polymer matrix to the reinforcing filler, resulting in a stronger and more robust composite material. mdpi.comnist.gov
Chemistry and Applications of Silsesquioxanes
Silsesquioxanes are a class of organosilicon compounds with the empirical formula [RSiO1.5]n, where R is an organic substituent. mallakchemicals.comresearchgate.net They can exist as cage-like structures, known as polyhedral oligomeric silsesquioxanes (POSS), or as ladder or random structures. mallakchemicals.comresearchgate.net The synthesis of silsesquioxanes typically involves the hydrolysis and condensation of organotrichlorosilanes or organotrialkoxysilanes. mallakchemicals.comiipseries.org While the direct synthesis of silsesquioxanes from this compound is not explicitly detailed in the available literature, related organosilanes with a single organic group and three hydrolyzable groups are the common precursors. scribd.com
POSS molecules are of particular interest as they can be incorporated into polymer matrices to create nanocomposites with significantly improved properties, including higher thermal stability, enhanced mechanical strength, and lower flammability. researchgate.netnih.govmdpi.com The organic groups on the corners of the POSS cage can be tailored to be compatible with various polymer systems. researchgate.netnih.gov These hybrid materials have potential applications in a wide range of fields, from aerospace to microelectronics and biomedical devices. nih.govmdpi.comnih.gov
Contributions to Pharmaceutical and Agrochemical Research
In addition to its role in materials science, this compound and related silane compounds serve as important intermediates in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.
Intermediate in Complex Pharmaceutical Syntheses
The synthesis of active pharmaceutical ingredients (APIs) often involves multiple steps and requires the use of specialized chemical intermediates to construct the complex molecular architectures of modern drugs. vandemark.comzmsilane.comresearchgate.net Silanes, including those structurally similar to this compound, are valuable in this context as they can be used to introduce specific functional groups or to protect reactive sites during a synthetic sequence. nbinno.comcfmats.com
For example, silyl (B83357) ethers, formed by the reaction of a silane with an alcohol, are commonly used as protecting groups for hydroxyl functionalities. The stability of the silyl ether can be tuned by the choice of the alkyl groups on the silicon atom. The use of such intermediates allows for selective reactions to be carried out on other parts of the molecule without affecting the protected hydroxyl group. nbinno.com While specific examples of this compound in the synthesis of marketed drugs are proprietary and not always publicly disclosed, the fundamental role of silanes as intermediates is a cornerstone of modern pharmaceutical synthesis. mallakchemicals.comcfmats.comsemanticscholar.org
Role in Agrochemical Development
While direct applications of this compound in the synthesis of active agrochemical ingredients are not extensively documented in publicly available research, the broader class of organosilicon compounds, including silanes, plays a significant role in modern agricultural formulations. These compounds are primarily utilized as agricultural adjuvants. Their unique properties enhance the effectiveness of pesticides, herbicides, and fungicides.
Organosilicone surfactants, for instance, are known for their ability to lower the surface tension of spray solutions to a greater extent than traditional nonionic surfactants. This leads to superior spreading and wetting of treated plant surfaces, ensuring more uniform and comprehensive coverage of the active ingredients sinosil.com. This enhanced coverage is crucial for the efficacy of crop protection products.
Furthermore, organosilicon compounds can accelerate the uptake of agricultural chemicals into plants. This improved absorption can make the active ingredients more effective and, in some cases, provide rainfastness, preventing the product from being washed off by rain shortly after application sinosil.com. By improving the performance of agrochemicals, organosilane adjuvants can contribute to more efficient and sustainable agricultural practices by potentially reducing the total amount of pesticide needed.
The role of organosilanes can be summarized in the following key functions:
Super Spreading: Drastically reducing the surface tension of spray droplets.
Enhanced Uptake: Facilitating the penetration of active ingredients through the leaf cuticle.
Rainfastness: Improving the adherence of the agrochemical to the plant surface.
The "Silicon Switch" Concept in Drug Discovery
The "silicon switch" is a strategic approach in medicinal chemistry that involves the bioisosteric replacement of a carbon atom with a silicon atom within a drug molecule. This substitution can lead to significant improvements in the pharmacological profile of the compound, including its efficacy, selectivity, metabolic stability, and pharmacokinetic properties nih.govtandfonline.comresearchgate.netacs.orgresearchgate.netresearchgate.net. The rationale behind this strategy lies in the similar, yet distinct, physicochemical properties of silicon compared to carbon.
| Property | Carbon (C) | Silicon (Si) | Implication in Drug Design |
| Covalent Radius | ~77 pm | ~117 pm | Altered bond lengths and angles can fine-tune the fit of a drug molecule into its biological target, potentially enhancing potency and selectivity. |
| Electronegativity | ~2.55 | ~1.90 | The C-Si bond is more polarized than the C-C bond, which can influence intermolecular interactions and metabolic stability. |
| Lipophilicity | Variable | Generally higher | Increased lipophilicity can improve a drug's ability to cross cell membranes and the blood-brain barrier. |
| Metabolic Stability | Prone to oxidation | Can be more resistant to metabolic degradation | The replacement of a metabolically vulnerable carbon atom with silicon can lead to a longer half-life and improved bioavailability. |
This table provides a comparative overview of the key properties of carbon and silicon relevant to the "silicon switch" concept in drug discovery.
The strategic incorporation of silicon can modulate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate nih.gov. For example, replacing a quaternary carbon with a silicon atom can block a site of metabolic oxidation, thereby increasing the drug's half-life in the body. Furthermore, the larger size of the silicon atom can act as a steric shield, influencing the molecule's conformation and interaction with its target receptor researchgate.net.
This approach has been successfully applied to various therapeutic areas, including the development of anticancer agents, where the introduction of silicon has led to enhanced activity and improved drug-like properties nih.govrsc.org. The "silicon switch" provides medicinal chemists with a valuable tool to optimize lead compounds and develop new chemical entities with superior therapeutic potential acs.orgresearchgate.net.
Advances in Biomedical and Biological Studies
Modification of Biologically Active Compounds for Functional Studies
The introduction of a silyl group, such as a butyldimethylsilyl group, onto a biologically active molecule is a common strategy in medicinal chemistry and chemical biology to modulate its properties for functional studies. This process, known as silylation, is often used to protect reactive functional groups, such as alcohols, amines, and carboxylic acids, during chemical synthesis wikipedia.orgrochester.edufiveable.meorganic-chemistry.orglibretexts.org. The tert-butyldimethylsilyl (TBDMS) group, which is structurally similar to the n-butyldimethylsilyl group, is a widely used protecting group due to its stability under a range of conditions and its selective removal organic-chemistry.orglibretexts.org.
By temporarily masking a reactive site on a molecule, chemists can perform reactions on other parts of the molecule without unintended side reactions. Once the desired modifications are complete, the silyl protecting group can be cleanly removed to restore the original functionality fiveable.melibretexts.org. This allows for the synthesis of complex molecules and the systematic exploration of structure-activity relationships (SAR).
Beyond its role as a protecting group, silylation can also be used to alter the physicochemical properties of a bioactive compound to enhance its utility in functional studies. For instance, the introduction of a lipophilic silyl group can increase the solubility of a compound in nonpolar solvents and improve its ability to cross biological membranes. This can be particularly useful for studying the cellular activity of a compound acs.org.
The strategic silylation of natural products and other bioactive molecules is a powerful tool for:
Facilitating multi-step synthesis: By protecting sensitive functional groups, silylation enables more complex and targeted chemical modifications.
Improving compound properties: The introduction of a silyl group can enhance a molecule's solubility, stability, and membrane permeability.
Enabling structure-activity relationship studies: By selectively modifying different parts of a molecule, researchers can determine which functional groups are essential for its biological activity.
Research into Metallodrugs and Anticancer Activity
The field of metallodrugs, which are metal-containing compounds used for therapeutic purposes, has been a cornerstone of cancer chemotherapy since the discovery of cisplatin mdpi.com. Research in this area continues to evolve, with a focus on developing new metal-based drugs with improved efficacy, reduced toxicity, and novel mechanisms of action researchgate.netnih.gov. Organosilicon compounds are emerging as interesting players in this field, both as potential anticancer agents themselves and as ligands for the development of new metallodrugs.
The introduction of silicon into a molecule can increase its lipophilicity, which may lead to enhanced cellular uptake by cancer cells nih.gov. This property is being explored in the design of novel anticancer agents. For example, certain organosilicon compounds have been shown to exhibit antitumor activity and the ability to reverse multidrug resistance (MDR) in cancer cells, a major challenge in chemotherapy nih.gov.
One area of investigation involves the use of organosilicon compounds as resistance-reversing agents. Some disiloxanes have been demonstrated to inhibit the function of efflux pumps like P-glycoprotein (ABCB1), which are responsible for pumping chemotherapeutic drugs out of cancer cells. By blocking these pumps, the intracellular concentration of the anticancer drug can be increased, thereby restoring its efficacy in resistant tumors nih.gov.
| Compound Family | Potential Role in Anticancer Research | Mechanism of Action |
| Organosilicon Compounds | Direct anticancer activity | Increased cellular uptake due to higher lipophilicity, induction of apoptosis. |
| Organosilicon Compounds | Reversal of multidrug resistance | Inhibition of efflux pumps such as P-glycoprotein (ABCB1), leading to increased intracellular accumulation of chemotherapeutic agents. |
| Organosilicon Ligands | Formation of novel metallodrugs | Coordination with metal centers (e.g., platinum, ruthenium, gold) to create complexes with unique biological properties and potentially improved therapeutic indices. |
This table summarizes the potential roles and mechanisms of action of organosilicon compounds in anticancer research.
Furthermore, the synthesis of metallodrugs incorporating organosilicon ligands is an active area of research. The unique electronic and steric properties of organosilicon moieties can influence the coordination chemistry and biological activity of the resulting metal complexes. This approach offers the potential to create novel metallodrugs with tailored properties for improved cancer therapy researchgate.net.
Emerging Applications in Stem Cell Research
The application of organosilicon compounds in stem cell research is a nascent but promising field. These compounds are being explored for their potential to influence stem cell behavior and for their use in the development of advanced biomaterials for regenerative medicine hskbrchemical.commdpi.comaip.org.
One avenue of research involves the investigation of sila-analogs of known bioactive molecules for their effects on stem cell differentiation. For instance, sila-bexarotene analogues have been studied as potential inducers of stem cell differentiation. While in one study they did not induce differentiation, they did exhibit enhanced toxicity at certain concentrations, indicating that the incorporation of silicon affects the biological activity of the molecule in a cellular context acs.org. This highlights the potential of the "silicon switch" concept to generate novel molecules with unique effects on stem cells.
In the realm of regenerative medicine, organosilanes are being utilized to create more effective biomaterials for tissue engineering. For example, hydrogels, which are used as scaffolds for cell growth, can have their mechanical properties and biocompatibility enhanced through functionalization with silane coupling agents aip.orgnih.gov. These modified hydrogels can provide a more suitable microenvironment for stem cell adhesion, proliferation, and differentiation, which is crucial for successful tissue regeneration hskbrchemical.comaip.org.
The integration of silica-based nanoparticles into stem cell therapies also holds significant potential. These nanoparticles can be engineered to influence stem cell behavior and can serve as delivery vehicles for therapeutic agents that can guide stem cell fate mdpi.com.
| Application Area | Role of Organosilicon Compounds | Potential Benefits |
| Modulation of Stem Cell Fate | Sila-analogs of bioactive molecules | Generation of novel compounds with unique effects on stem cell differentiation and proliferation. |
| Biomaterials for Tissue Engineering | Silane coupling agents for hydrogel modification | Improved mechanical properties, enhanced biocompatibility, and better support for cell growth and differentiation. |
| Drug/Gene Delivery | Silica-based nanoparticles | Targeted delivery of therapeutic agents to stem cells to control their behavior and enhance tissue regeneration. |
This table outlines the emerging applications of organosilicon compounds in stem cell research and regenerative medicine.
Emerging and Niche Applications
Beyond the more established roles of organosilanes, this compound and related compounds are finding utility in a variety of emerging and specialized fields. Their unique chemical properties make them valuable as additives in the development of advanced materials and in specialized chemical synthesis.
One notable application is as an additive in high-performance polymers. For instance, certain organosilanes have been synthesized and incorporated into poly(vinyl chloride) (PVC) films to enhance their photostability. These organosilane additives can act as radical scavengers and ultraviolet radiation absorbers, thereby reducing the degradation of the polymer upon exposure to light mdpi.com. This can extend the service life of PVC-based materials in outdoor applications.
In the field of materials science, organosilanes are also used to modify the surfaces of inorganic materials to improve their compatibility with organic polymers in composite materials dakenchem.com. This surface modification can lead to enhanced adhesion and improved mechanical properties of the final composite material.
Furthermore, this compound and other organosilanes serve as important reagents in organic synthesis. They are used in a variety of chemical transformations, including as reducing agents and for the introduction of silyl groups into molecules to alter their reactivity or to act as protecting groups during complex synthetic sequences sigmaaldrich.comrussoindustrial.ruias.ac.in. The versatility of organosilanes in chemical synthesis continues to drive innovation in the preparation of novel molecules with a wide range of potential applications.
| Field | Application of this compound and Related Compounds |
| Polymer Chemistry | Photostabilizing additives for polymers like PVC. |
| Materials Science | Surface modification of inorganic fillers for polymer composites. |
| Organic Synthesis | Reagents for reduction reactions and as protecting groups. |
This table highlights some of the emerging and niche applications of this compound and related organosilanes.
Additives for Polymer Photostabilization
The degradation of polymers upon exposure to ultraviolet (UV) radiation is a significant concern for materials used in outdoor applications. This photodegradation can lead to discoloration, cracking, and a loss of mechanical properties. To counteract these effects, photostabilizers are incorporated into the polymer matrix. The primary mechanisms of polymer photostabilization include UV absorption, quenching of excited states, and scavenging of free radicals.
Organosilanes, in general, can be utilized for surface modification of polymers and fillers, which can indirectly contribute to photostability by improving the dispersion of UV-protective inorganic fillers like titanium dioxide. Some specialized organosilanes containing aromatic moieties can act as UV absorbers. However, there is no specific data in the reviewed literature to suggest that this compound, a simple alkylsilane, is employed as a primary photostabilizer. Its chemical structure lacks the necessary chromophores to function as a UV absorber or the specific functional groups typically found in radical-scavenging stabilizers like Hindered Amine Light Stabilizers (HALS).
Table 1: General Classes of Polymer Photostabilizers and Their Mechanisms
| Stabilizer Class | Mechanism of Action | Typical Chemical Moieties |
|---|---|---|
| UV Absorbers | Absorb harmful UV radiation and dissipate it as heat. | Benzophenones, Benzotriazoles |
| Quenchers | Deactivate excited states of chromophores in the polymer. | Nickel chelates |
Given the lack of specific research, no data table of research findings for this compound in this application can be provided.
Environmental and Sustainability Considerations in N Butyldimethylsilane Research
The advancement of chemical research and industry is increasingly intertwined with considerations for environmental stewardship and long-term sustainability. For organosilane compounds like n-Butyldimethylsilane, this involves a comprehensive evaluation of their lifecycle, from synthesis to final environmental fate. Integrating principles of green chemistry, understanding degradation pathways, conducting life cycle assessments, and implementing pollution control strategies are critical for minimizing environmental impact and promoting sustainable development in this area of chemistry.
Future Directions and Unexplored Avenues in N Butyldimethylsilane Research
Discovery of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of novel synthetic routes for n-Butyldimethylsilane and its derivatives is a critical area of future research, aiming to enhance reaction efficiency, reduce costs, and improve selectivity. A promising approach involves the catalytic hydrosilylation of butadiene. While traditionally platinum-based catalysts have been employed for hydrosilylation reactions, the focus is shifting towards more sustainable and cost-effective alternatives organic-chemistry.org. The direct, selective synthesis of functionalized butyldimethylsilanes remains a key objective. Innovations in this area could involve metal-free catalytic systems or the use of earth-abundant metal catalysts to achieve specific chemical transformations with high precision mdpi.commorressier.com.
One potential synthetic strategy could involve a two-step surface modification of silica (B1680970) nanoparticles, first with a diamine-containing silane (B1218182), followed by a Michael addition reaction with a methacrylate-containing compound to introduce reactive groups morressier.com. This methodology could be adapted to create functionalized this compound precursors for advanced materials. Furthermore, the synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes via the hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne offers a pathway to complex organosilicon building blocks nih.gov. Adapting such reactions for this compound could open up new possibilities for creating intricate molecular architectures.
Future research will likely focus on one-pot syntheses and tandem reactions that minimize purification steps and maximize atom economy. The development of methodologies that allow for the precise control over the stereochemistry and regioselectivity of reactions involving this compound will be crucial for its application in areas such as pharmaceuticals and electronics.
Development of Advanced Catalytic Systems and Processes
The advancement of catalytic systems is intrinsically linked to the expanded application of this compound. While platinum-based catalysts are effective for hydrosilylation, their high cost and potential for side reactions necessitate the exploration of alternatives organic-chemistry.org. Research into non-precious metal catalysts, particularly those based on iron, nickel, and cobalt, is gaining significant traction researchgate.netmdpi.comtcichemicals.com. These earth-abundant metals offer a more sustainable and economical approach to catalysis.
The design of novel ligands for these metal centers is a key area of development. Ligands play a crucial role in tuning the catalyst's activity, selectivity, and stability. For instance, the use of pincer-type ligands has shown promise in enhancing the efficiency of nickel-catalyzed hydrosilylation reactions. Future work will likely involve the computational design and high-throughput screening of new ligand scaffolds to identify optimal catalyst systems for specific transformations involving this compound.
Moreover, the development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, presents significant advantages in terms of catalyst recovery and reuse. This approach is particularly relevant for industrial-scale processes where catalyst lifetime and separation are critical economic factors. The stereoselective polymerization of conjugated dienes, such as butadiene, using Ziegler-Natta catalysts based on Group IV metals, offers insights into controlling polymer microstructures, a concept that could be extended to reactions involving this compound for the synthesis of advanced polymers mdpi.com.
| Catalyst Type | Metal Center | Key Advantages | Research Focus |
| Precious Metal | Platinum (Pt) | High activity, well-established | Improving selectivity, reducing cost, ligand design |
| Non-Precious Metal | Iron (Fe), Nickel (Ni), Cobalt (Co) | Low cost, earth-abundant, sustainable | Ligand development, improving stability and activity |
| Heterogeneous | Immobilized metal complexes | Easy separation and reuse, process intensification | Support material design, catalyst stability |
| Ziegler-Natta | Group IV Metals (e.g., Zr) | Control over polymer stereochemistry | Application to organosilane polymerization |
Engineering of Materials with Tailored Performance and Multifunctionality
The unique chemical properties of this compound make it an excellent candidate for the engineering of advanced materials with tailored performance and multifunctionality. A significant area of research is its use as a surface modifying agent for a variety of substrates, including polymers and nanoparticles icrc.ac.irfrontiersin.orgnih.gov. By grafting this compound onto the surface of materials, it is possible to alter their properties, such as hydrophobicity, adhesion, and compatibility with other materials. For example, the modification of silica nanoparticles with silane coupling agents can improve their dispersion in polymer matrices, leading to enhanced mechanical properties of the resulting composite material morressier.comicrc.ac.ir.
The synthesis of multifunctional materials derived from this compound precursors is another promising avenue. For instance, the incorporation of this compound moieties into polymer backbones can impart desirable characteristics such as increased thermal stability and improved gas permeability. Furthermore, the development of hybrid organic-inorganic materials using this compound as a bridging molecule is an area of active investigation. These materials can exhibit a unique combination of properties that are not achievable with either component alone. For example, the use of silane-modified mesoporous materials for drug delivery applications allows for the controlled release of therapeutic agents nih.gov.
Future research in this area will likely focus on the development of "smart" materials that can respond to external stimuli, such as changes in pH, temperature, or light. The ability to precisely control the surface chemistry and bulk properties of materials using this compound will be crucial for the development of next-generation technologies in fields ranging from electronics to biomedical devices.
| Material Type | Modification Strategy | Tailored Property | Potential Application |
| Polymers | Surface grafting, incorporation into backbone | Hydrophobicity, adhesion, thermal stability | Coatings, membranes, composites |
| Nanoparticles | Surface functionalization | Dispersion, biocompatibility, targeting | Drug delivery, catalysts, sensors |
| Mesoporous Materials | Surface modification | Controlled release, hydrophobicity | Drug delivery, catalysis |
| Hybrid Materials | Organic-inorganic composites | Mechanical strength, thermal stability | Advanced composites, electronics |
Expansion of Biological and Medicinal Applications of this compound Derivatives
The exploration of the biological and medicinal applications of this compound derivatives is a rapidly emerging field of research. While still in its early stages, preliminary studies on related organosilicon compounds suggest significant potential. For instance, the synthesis and evaluation of sulfonamide derivatives have shown promise as potential anticancer agents rsc.org. The incorporation of a butyldimethylsilyl group into a molecule can modulate its lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties nih.gov.
One area of particular interest is the development of this compound derivatives as potential enzyme inhibitors. Many enzymes have active sites that can be targeted by small molecules, and the unique steric and electronic properties of the butyldimethylsilyl group could be exploited to design potent and selective inhibitors nih.govmdpi.comnih.gov. For example, benzimidazole-based derivatives have been investigated as potential anti-Alzheimer's agents by targeting enzymes like acetylcholinesterase and butyrylcholinesterase mdpi.com.
Furthermore, the synthesis of novel bioactive compounds containing the n-butyldimethylsilyl moiety is a promising avenue for drug discovery. The anticancer activity of various synthetic derivatives, such as thiosemicarbazones and 2-phenylacrylonitriles, has been demonstrated in vitro mdpi.comnih.gov. By analogy, this compound derivatives could be designed and synthesized to target specific cancer cell lines. Future research will involve the synthesis of libraries of this compound derivatives and their screening against a wide range of biological targets. This will require a multidisciplinary approach, combining synthetic organic chemistry, medicinal chemistry, and molecular biology.
Application of In Silico and Data-Driven Approaches in Organosilane Discovery
The application of in silico and data-driven approaches is set to accelerate the pace of discovery and innovation in organosilane chemistry, including the study of this compound. Computational chemistry and molecular modeling can provide valuable insights into reaction mechanisms, predict the properties of new compounds, and guide the design of experiments researchgate.net. For example, density functional theory (DFT) calculations can be used to elucidate the intricate details of catalytic cycles, helping researchers to design more efficient and selective catalysts.
Machine learning and artificial intelligence are also emerging as powerful tools for organosilane discovery nih.govnuvisan.com. By training algorithms on large datasets of chemical reactions and material properties, it is possible to develop predictive models that can identify promising new compounds and optimize synthetic routes. This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error experimentation. For instance, machine learning models can be used to screen virtual libraries of organosilane compounds for desired properties, such as high thermal stability or specific biological activity.
In the context of this compound research, in silico methods could be used to:
Predict Reaction Outcomes: Develop models to predict the products and yields of reactions involving this compound under different conditions.
Design Novel Catalysts: Use machine learning to identify new ligand structures for metal catalysts that enhance their performance in hydrosilylation reactions.
Screen for Bioactivity: Virtually screen libraries of this compound derivatives against biological targets to identify potential drug candidates.
Optimize Material Properties: Use computational simulations to understand how the incorporation of this compound affects the properties of materials at the molecular level.
The integration of these computational and data-driven techniques with experimental research will undoubtedly lead to a deeper understanding of this compound chemistry and pave the way for the development of new and innovative applications.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling n-Butyldimethylsilane in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for guidance on personal protective equipment (PPE), including nitrile gloves and lab coats, and ensure use in a fume hood to avoid inhalation risks. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid exposure to moisture, as hydrolysis may release flammable byproducts .
Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for confirming the silicon-alkyl bond structure. Gas Chromatography-Mass Spectrometry (GC-MS) can assess purity, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., Si–C bonds at ~1250 cm⁻¹). Cross-validate results with literature benchmarks to ensure accuracy .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store under inert gas (argon or nitrogen) in airtight, moisture-resistant containers at temperatures ≤4°C. Regularly monitor for discoloration or precipitates, which indicate decomposition. Shelf-life studies under accelerated aging conditions (e.g., 40°C/75% RH) can predict long-term stability .
Advanced Research Questions
Q. What experimental strategies optimize this compound’s efficacy as a silylating agent in organometallic reactions?
- Methodological Answer : Systematically vary reaction parameters:
- Solvent : Use anhydrous toluene or THF to prevent hydrolysis.
- Catalyst : Test Lewis acids (e.g., BF₃·Et₂O) to enhance silylation rates.
- Temperature : Conduct kinetic studies between 0°C and 60°C to identify optimal conditions.
Monitor reaction progress via thin-layer chromatography (TLC) or in situ NMR .
Q. How can researchers resolve discrepancies in thermal degradation profiles of this compound?
- Methodological Answer : Employ complementary techniques:
- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (e.g., 10°C/min in N₂).
- Differential Scanning Calorimetry (DSC) : Identify exothermic decomposition events.
- Gas Chromatography (GC) : Analyze volatile degradation products (e.g., siloxanes).
Replicate experiments in triplicate and compare with computational models (e.g., DFT calculations) to validate mechanisms .
Q. What analytical challenges arise in detecting trace impurities in this compound, and how can they be mitigated?
- Methodological Answer : Challenges include co-elution in chromatograms and low sensitivity for silicon-containing byproducts. Solutions:
- Column Selection : Use polar capillary columns (e.g., DB-5MS) for better resolution.
- Detection : Pair GC with flame ionization detection (FID) or inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis.
- Sample Preparation : Pre-concentrate samples via liquid-liquid extraction or solid-phase microextraction (SPME) .
Methodological and Experimental Design Considerations
Q. How should researchers structure a study investigating the reactivity of this compound with carbonyl compounds?
- Methodological Answer : Design a factorial experiment with variables:
- Substrate Scope : Test aldehydes, ketones, and esters.
- Stoichiometry : Vary the molar ratio of silane to substrate (1:1 to 3:1).
- Quenching Methods : Compare aqueous workup vs. anhydrous filtration.
Include control reactions without catalysts and characterize products via NMR and high-resolution MS .
Q. What citation practices are essential when referencing studies involving this compound?
- Methodological Answer : Use standardized formats (APA, MLA) for citing SDS, synthesis protocols, and analytical data. For example:
- SDS References : "Shanghai Aladdin Biochemical Technology Co., Ltd. (2024). N-Formylglycine Safety Data Sheet ."
- Synthesis Literature : "Molecules (2011). Hydroxyureido Derivatives: Synthesis and Characterization ."
Cite multiple sources per claim where applicable (e.g., [2][5][11]) .
Tables for Key Data
| Property | Method | Typical Result | Reference |
|---|---|---|---|
| Purity (>98%) | GC-MS | Single peak, RT = 8.2 min | |
| Decomposition Temperature | TGA | Onset at 180°C in N₂ atmosphere | |
| Si–C Bond IR Signal | FTIR | 1253 cm⁻¹ (strong absorption) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
